

# N-methyl-2-oxo-2-phenylacetamide: A Versatile Scaffold in Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methyl-2-oxo-2-phenylacetamide*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **N-methyl-2-oxo-2-phenylacetamide** core, a prominent  $\alpha$ -ketoamide structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent chemical properties and synthetic tractability make it an attractive starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and biological applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

## Core Structure and Physicochemical Properties

**N-methyl-2-oxo-2-phenylacetamide** ( $C_9H_9NO_2$ ) is characterized by a central  $\alpha$ -ketoamide functional group attached to a phenyl ring and an N-methyl group.<sup>[1]</sup> This arrangement confers a unique combination of reactivity and stability, making it a versatile building block in drug design.

Table 1: Physicochemical Properties of **N-methyl-2-oxo-2-phenylacetamide**

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	163.17 g/mol	[1][2]
IUPAC Name	N-methyl-2-oxo-2-phenylacetamide	[2]
CAS Number	83490-71-5	[1]
Melting Point	74 °C	[1][4]
LogP	1.1	[2]
Chemical Stability	Stable under recommended storage conditions.	[3]

The  $\alpha$ -ketoamide moiety is a key feature, with the two carbonyl groups influencing the molecule's electronic properties and reactivity.[1] The phenyl ring is susceptible to electrophilic substitution, allowing for a wide range of structural modifications to modulate biological activity. [1]

## Synthesis of the N-methyl-2-oxo-2-phenylacetamide Scaffold

The primary synthetic route to **N-methyl-2-oxo-2-phenylacetamide** involves the condensation of a phenylglyoxylic acid derivative with methylamine.[1] This reaction is typically facilitated by activating the carboxylic acid group.

### General Experimental Protocol for Synthesis

Materials:

- Phenylglyoxylic acid
- Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)
- Methylamine (solution in a suitable solvent like THF or water)

- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Dry glassware

#### Procedure:

- **Activation of Phenylglyoxylic Acid:** Phenylglyoxylic acid is dissolved in an anhydrous aprotic solvent under an inert atmosphere. Thionyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the phenylglyoxyloyl chloride.
- **Amidation:** The crude phenylglyoxyloyl chloride is dissolved in a fresh portion of anhydrous aprotic solvent and cooled to 0 °C. A solution of methylamine is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- **Work-up and Purification:** The reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure **N-methyl-2-oxo-2-phenylacetamide**.

## The N-methyl-2-oxo-2-phenylacetamide Scaffold in Drug Discovery

The versatility of the **N-methyl-2-oxo-2-phenylacetamide** scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Modifications to the phenyl ring and the N-methyl group have led to the discovery of potent enzyme inhibitors and other therapeutic agents.

### Anticancer Activity

Derivatives of the related 2-phenylacetamide scaffold have shown promising anticancer properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[5]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[5]

Compound	R	Cell Line	IC50 (μM)
2b	m-NO <sub>2</sub>	PC3	52
2c	p-NO <sub>2</sub>	PC3	80
2c	p-NO <sub>2</sub>	MCF-7	100
Imatinib	-	PC3	40
Imatinib	-	MCF-7	98

These results indicate that substitutions on the phenyl ring significantly influence the cytotoxic activity.

## Enzyme Inhibition

The α-ketoamide moiety can act as a warhead, covalently reacting with catalytic residues (like serine or cysteine) in the active sites of enzymes.[6][7] This has been exploited in the design of various enzyme inhibitors.

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9][10]

Table 3: Carbonic Anhydrase Inhibitory Activity of an Isatin-based Sulfonamide Derivative[8][10]

Compound	Target	K <sub>i</sub> (nM)
2h	hCA I	45.10
2h	hCA II	5.87
2h	hCA XII	7.91
Acetazolamide (Standard)	hCA II	-
Acetazolamide (Standard)	hCA XII	5.70

The indole-2,3-dione derivative 2h demonstrated significant inhibitory activity, particularly against hCA II and the tumor-associated hCA XII.[8][10]

## Experimental Protocols for Biological Evaluation

### In-vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from the methodology used for evaluating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[5]

Materials:

- Cancer cell lines (e.g., PC3, MCF-7)
- 96-well microplates
- Complete cell culture medium
- Test compounds dissolved in DMSO
- MTS reagent
- Plate reader

Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- **Compound Treatment:** The test compounds are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **MTS Assay:** After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
- **Data Acquisition:** The absorbance is measured at 490 nm using a microplate reader.

- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC<sub>50</sub> values are determined by plotting the percentage of viability against the compound concentration.

## Carbonic Anhydrase Inhibition Assay

This protocol is based on the methods described for the evaluation of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates.<sup>[8]</sup>

Materials:

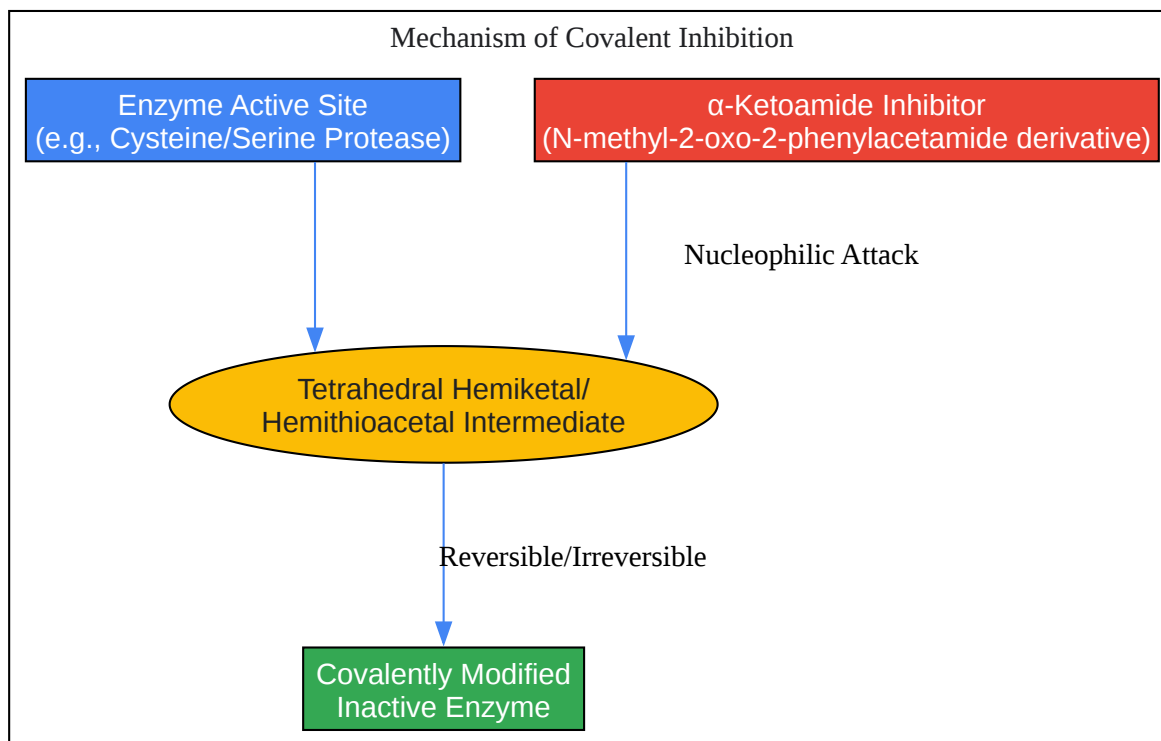
- Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Assay buffer (e.g., Tris-HCl)
- CO<sub>2</sub> as substrate
- Inhibitor stock solutions
- Spectrophotometer or stopped-flow instrument

Procedure:

- **Enzyme and Inhibitor Preparation:** The enzyme and inhibitor solutions are prepared in the assay buffer.
- **Reaction Initiation:** The enzyme-catalyzed CO<sub>2</sub> hydration reaction is initiated by adding a CO<sub>2</sub>-saturated solution to the enzyme/inhibitor mixture.
- **Monitoring the Reaction:** The reaction is monitored by measuring the change in pH using a pH indicator or by a stopped-flow instrument.
- **Data Analysis:** The initial velocities of the reaction are determined in the presence and absence of the inhibitor. The inhibition constants (K<sub>i</sub>) are calculated by fitting the data to appropriate enzyme inhibition models.

## Signaling Pathways and Mechanisms of Action

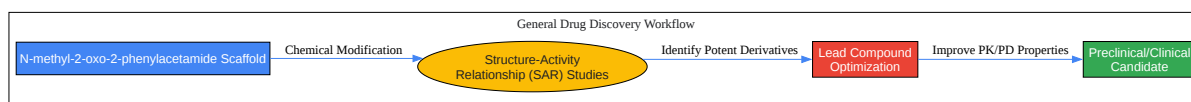
The mechanism of action for many **N-methyl-2-oxo-2-phenylacetamide** derivatives is linked to the reactivity of the  $\alpha$ -ketoamide group.



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Caption: Covalent inhibition mechanism of  $\alpha$ -ketoamide derivatives.

The electrophilic keto-carbonyl carbon of the  $\alpha$ -ketoamide is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of enzymes, leading to the formation of a tetrahedral intermediate.[6][7] This can result in reversible or irreversible inhibition of the enzyme.



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Caption: Drug discovery workflow utilizing the scaffold.

## Conclusion

The **N-methyl-2-oxo-2-phenylacetamide** scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives highlight its potential in addressing a range of diseases. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their drug discovery efforts centered around this promising chemical entity.

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- To cite this document: BenchChem. [N-methyl-2-oxo-2-phenylacetamide: A Versatile Scaffold in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3156733#n-methyl-2-oxo-2-phenylacetamide-as-a-scaffold-in-medicinal-chemistry]

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